3,4-Dibromobutanoic acid

概要

説明

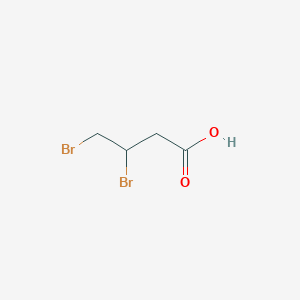

3,4-Dibromobutanoic acid is an organic compound with the molecular formula C₄H₆Br₂O₂ It is a derivative of butanoic acid, where two hydrogen atoms on the carbon chain are replaced by bromine atoms at the 3rd and 4th positions

準備方法

Synthetic Routes and Reaction Conditions: 3,4-Dibromobutanoic acid can be synthesized through the bromination of butanoic acid derivatives. One common method involves the reaction of butanoic acid with bromine in the presence of a catalyst or under specific conditions that facilitate the substitution of hydrogen atoms with bromine atoms at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes, where butanoic acid or its derivatives are treated with bromine in a controlled environment. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to ensure high yield and purity of the final product.

化学反応の分析

Acid-Base Neutralization

The carboxylic acid group undergoes typical acid-base reactions. For example:

Reaction with KOH :

This forms the potassium salt of 3,4-dibromobutanoic acid. Similar reactions with other bases (e.g., NaOH) produce corresponding carboxylates .

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol. For example:

Reduction with LiAlH₄ :

This yields 3,4-dibromobutanol. Notably, bromine substituents typically remain intact under standard reduction conditions .

Esterification

The acid reacts with alcohols to form esters. For instance:

Reaction with methanol (H₂SO₄ catalyst) :

This produces methyl 3,4-dibromobutanoate. Esterification is a common reaction for carboxylic acids, though specific data for this compound is inferred from analogous systems .

Nucleophilic Substitution

The vicinal bromine atoms enable substitution reactions. For example:

Hydrolysis with aqueous NaOH :

This yields 3,4-dihydroxybutanoic acid. The reaction likely proceeds via an SN2 mechanism .

Elimination Reactions

Under basic conditions, the compound may undergo dehydrohalogenation to form an unsaturated acid:

Reaction with KOtBu :

This produces 3-bromo-2-butenoic acid, with elimination of two HBr molecules .

科学的研究の応用

Chemical Synthesis

Reagent in Organic Synthesis

3,4-Dibromobutanoic acid serves as a crucial reagent in organic synthesis. It is utilized to prepare various brominated compounds and as an intermediate in the synthesis of more complex organic molecules. The bromine atoms facilitate electrophilic reactions, enabling the formation of diverse products through substitution and addition reactions.

Substitution Reactions

The compound can undergo substitution reactions where bromine atoms are replaced by other functional groups, leading to a variety of substituted butanoic acids. This versatility allows chemists to tailor compounds for specific applications.

Reduction and Oxidation Reactions

In addition to substitution reactions, this compound can participate in reduction and oxidation reactions, yielding butanoic acid or its derivatives. This property is particularly useful in synthesizing compounds with desired functional groups.

Biological Research

Biological Activity Studies

Research has indicated that this compound exhibits potential biological activity. It is studied for its interactions with biomolecules and its effects on biological systems. The compound's electrophilic nature allows it to engage with cellular macromolecules, influencing various biochemical pathways .

Anti-Inflammatory Properties

Case studies have explored the anti-inflammatory effects of derivatives of this compound. For instance, one study demonstrated that derivatives significantly inhibited inflammation in animal models, comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. This suggests potential therapeutic applications in treating inflammatory diseases.

Medicinal Applications

Pharmaceutical Development

Ongoing research investigates the potential of this compound as a precursor for drug development. Its unique properties may lead to the synthesis of novel pharmaceuticals aimed at various medical conditions. The compound's interactions with biological targets are being studied to assess its efficacy and safety in therapeutic contexts .

Industrial Uses

Production of Specialty Chemicals

In industry, this compound is utilized in the production of specialty chemicals. Its role as a reagent facilitates various industrial processes where brominated compounds are required. The compound's ability to act as an intermediate enhances its utility in manufacturing diverse chemical products.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Used as a reagent for preparing brominated compounds and as an intermediate in organic synthesis. |

| Biological Research | Studied for potential interactions with biomolecules and biological activity. |

| Medicinal Applications | Explored as a precursor for drug development; potential anti-inflammatory properties identified. |

| Industrial Uses | Utilized in producing specialty chemicals and various industrial processes. |

Case Studies and Research Findings

- Anti-Inflammatory Activity : Research has shown that derivatives of this compound can inhibit inflammation effectively in animal models.

- Electrophilic Reactivity : Studies indicate that brominated compounds like this compound can form reactive intermediates that interact with proteins and DNA, leading to mutagenicity concerns in certain contexts.

- Toxicological Assessments : Toxicity profiles have been evaluated through animal studies, highlighting the need for careful dosage considerations due to potential adverse effects.

作用機序

The mechanism of action of 3,4-dibromobutanoic acid involves its interaction with specific molecular targets, leading to various chemical transformations. The bromine atoms in the compound make it reactive towards nucleophiles, allowing it to participate in substitution reactions. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used.

類似化合物との比較

2,3-Dibromobutanoic acid: Another dibromo derivative of butanoic acid with bromine atoms at the 2nd and 3rd positions.

3,4-Dichlorobutanoic acid: A similar compound where the bromine atoms are replaced with chlorine atoms.

3,4-Dibromobutyric acid: A closely related compound with a similar structure but different reactivity.

Uniqueness: 3,4-Dibromobutanoic acid is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications and research studies.

生物活性

3,4-Dibromobutanoic acid (DBBA) is a brominated organic compound with the chemical formula CHBrO. Its biological activity has garnered interest due to its potential applications in pharmacology and toxicology. This article reviews the available literature on the biological effects of DBBA, including its anti-inflammatory properties, cytotoxicity, and environmental implications.

- Molecular Formula : CHBrO

- Molecular Weight : 201.90 g/mol

- Structure : DBBA features two bromine atoms attached to a butanoic acid backbone, which influences its reactivity and biological interactions.

Anti-inflammatory Effects

Research indicates that DBBA may exhibit anti-inflammatory properties. In studies involving similar brominated compounds, such as 2,4-bismethylthio-butanoic acid (BMTBA), significant reductions in paw edema in mice were observed at doses of 50 mg/kg and 100 mg/kg. This suggests that brominated compounds can modulate inflammatory responses effectively .

| Compound | Dose (mg/kg) | Effect on Paw Edema |

|---|---|---|

| BMTBA | 50 | Significant reduction |

| BMTBA | 100 | Comparable to NSAID |

Cytotoxicity

The cytotoxic effects of DBBA have been investigated in various biological systems. For instance, studies have shown that brominated compounds can exhibit mutagenic properties in the Ames test, indicating a potential risk for DNA damage and carcinogenicity . The specific cytotoxicity of DBBA has not been extensively documented; however, related compounds have demonstrated varying degrees of toxicity depending on their structure and bromination pattern.

Environmental Impact

Brominated compounds like DBBA are often studied for their environmental persistence and potential bioaccumulation. The presence of brominated flame retardants in plastics raises concerns regarding leaching into ecosystems and subsequent toxicity to aquatic life . Understanding the degradation pathways of DBBA is crucial for assessing its long-term environmental impact.

Case Studies

- In Vivo Studies : A study on the anti-inflammatory activity of BMTBA demonstrated that at a dose of 100 mg/kg, it significantly reduced inflammation in a mouse model. This finding highlights the potential therapeutic applications of brominated butanoic acids in managing inflammatory diseases .

- Mutagenicity Assessment : Research evaluating the mutagenic potential of various brominated compounds indicated that certain derivatives could induce mutations in bacterial strains. This raises concerns about the safety profile of DBBA and its derivatives when used in consumer products .

特性

IUPAC Name |

3,4-dibromobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2O2/c5-2-3(6)1-4(7)8/h3H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETGACHBPWABRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16507-32-7 | |

| Record name | NSC106868 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。